

"physical and chemical properties of methyl 1H-1,2,3-triazole-4-carboxylate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: methyl 1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1336077

[Get Quote](#)

An In-depth Technical Guide to Methyl 1H-1,2,3-Triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **methyl 1H-1,2,3-triazole-4-carboxylate**, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details its structural characteristics, physicochemical data, spectral properties, and synthesis methodologies. Furthermore, it explores the biological relevance of the 1,2,3-triazole scaffold, with a focus on the role of its derivatives as modulators of the Pregnan X Receptor (PXR) signaling pathway.

Core Physical and Chemical Properties

Methyl 1H-1,2,3-triazole-4-carboxylate (CAS No. 4967-77-5) is a stable, aromatic heterocyclic compound. It typically presents as a yellow to green solid and exhibits good solubility in polar organic solvents such as acetone and dimethyl sulfoxide.^[1] Its structural integrity and modifiable functional groups make it a valuable building block in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of **methyl 1H-1,2,3-triazole-4-carboxylate**. It is important to note that while some data is derived from experimental sources, other values are predicted and should be considered as such. For comparative purposes, data for the isomeric compound, methyl 1H-1,2,4-triazole-3-carboxylate, is also included where available.

Property	Methyl 1H-1,2,3-triazole-4-carboxylate	Methyl 1H-1,2,4-triazole-3-carboxylate
CAS Number	4967-77-5[2][3][4][5][6]	4928-88-5[7][8]
Molecular Formula	C ₄ H ₅ N ₃ O ₂ [2]	C ₄ H ₅ N ₃ O ₂ [7][8]
Molecular Weight	127.10 g/mol	127.10 g/mol [7][8]
Appearance	Yellow to green solid	White to off-white crystalline powder[9]
Melting Point	No experimental data available	196-199 °C[7][8]
Boiling Point	279.3 °C at 760 mmHg (Predicted)[2]	283.9 ± 23.0 °C at 760 mmHg[9]
Density	1.38 g/cm ³ (Predicted)[2]	1.4 ± 0.1 g/cm ³ [9]
pKa	pK ₁ : 3.22, pK ₂ : 8.73 (for the parent carboxylic acid)[10]	No data available
Purity	≥97%[4], 99.61% (HPLC)	≥98% (HPLC)[9]

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **methyl 1H-1,2,3-triazole-4-carboxylate**. While a publicly available experimental spectrum for the title compound is limited, a certificate of analysis confirms that the ¹H NMR spectrum is consistent with its structure. The expected spectral features are outlined below based on the analysis of closely related analogs and general principles of spectroscopy.

Spectroscopy Type	Expected Features for Methyl 1H-1,2,3-triazole-4-carboxylate
¹ H NMR	A singlet for the triazole ring proton (C5-H), a singlet for the methyl ester protons (-OCH ₃), and a broad singlet for the N-H proton of the triazole ring.
¹³ C NMR	Resonances for the two triazole ring carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.
FTIR (Infrared)	Characteristic absorption bands for N-H stretching, C=O stretching of the ester, C=C and C-N stretching of the triazole ring, and C-H stretching.

Synthesis and Experimental Protocols

The synthesis of 1,2,3-triazoles is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with a terminal alkyne. This reaction can be conducted under thermal conditions or, more commonly, catalyzed by copper(I), a process often referred to as "click chemistry."^[11] The copper-catalyzed reaction is highly regioselective, typically yielding the 1,4-disubstituted product.

Experimental Protocol: Synthesis of Methyl 1H-1,2,3-triazole-4-carboxylate

This protocol describes a general method for the synthesis of the title compound via a copper-catalyzed 1,3-dipolar cycloaddition.

Materials:

- Methyl propiolate
- An azide source (e.g., sodium azide and a suitable electrophile to generate an organic azide *in situ*, or a pre-formed organic azide)

- Copper(I) catalyst (e.g., copper(I) iodide)
- A suitable solvent (e.g., a mixture of water and a tertiary alcohol like t-butanol)
- Reducing agent for in situ generation of Cu(I) from Cu(II) (e.g., sodium ascorbate)

Procedure:

- In a round-bottom flask, dissolve the azide source in the chosen solvent system.
- Add the copper(I) catalyst and the reducing agent (if using a Cu(II) source).
- To this mixture, add methyl propiolate dropwise at room temperature with vigorous stirring.
- Allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure **methyl 1H-1,2,3-triazole-4-carboxylate**.

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathways

While **methyl 1H-1,2,3-triazole-4-carboxylate** itself is primarily a synthetic intermediate, the 1,2,3-triazole-4-carboxamide scaffold is of significant interest in drug discovery. Derivatives of this core structure have been identified as potent and selective antagonists and inverse agonists of the Pregnan X Receptor (PXR).[\[7\]](#)[\[9\]](#)

PXR Signaling and Inhibition by Triazole Derivatives

The Pregnane X Receptor is a nuclear receptor that functions as a xenobiotic sensor, regulating the expression of genes involved in drug metabolism and transport, such as cytochrome P450 enzymes (e.g., CYP3A4) and transporters like MDR1.^[12] Activation of PXR by various drugs can lead to adverse drug-drug interactions and the development of drug resistance in cancer chemotherapy.^[12] Therefore, the development of PXR inhibitors is a key strategy to mitigate these effects.

The general mechanism of PXR signaling and its inhibition by triazole-based antagonists is depicted below.

Figure 1. A simplified diagram of the Pregnane X Receptor (PXR) signaling pathway and its inhibition by triazole derivatives.

As illustrated, PXR resides predominantly in the cytoplasm. Upon binding to a ligand (agonist), it translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to PXR response elements on the DNA. This binding event initiates the transcription of target genes involved in drug metabolism. 1,2,3-Triazole-4-carboxamide derivatives act as antagonists, preventing the initial activation of PXR in the cytoplasm, thereby inhibiting the entire downstream signaling cascade.^{[7][9]} This mechanism of action makes them promising candidates for co-administration with drugs that are susceptible to PXR-mediated metabolism, potentially improving their efficacy and reducing adverse effects.

Conclusion

Methyl 1H-1,2,3-triazole-4-carboxylate is a valuable heterocyclic compound with well-defined, albeit not fully experimentally documented, physical and chemical properties. Its straightforward synthesis via 1,3-dipolar cycloaddition makes it an accessible building block for a wide range of applications. The demonstrated activity of its carboxamide derivatives as potent PXR inhibitors highlights the importance of the 1,2,3-triazole scaffold in the development of novel therapeutics aimed at modulating drug metabolism and overcoming drug resistance. Further research into the specific properties and biological activities of this and related compounds is warranted to fully exploit their potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4967-77-5|Methyl 1H-1,2,3-triazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. methyl 1H-1,2,3-triazole-4-carboxylate | C4H5N3O2 | CID 5245764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4967-77-5 CAS Manufactory [m.chemicalbook.com]
- 7. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-1,2,4-三唑-3-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID | 16681-70-2 [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. Inhibition of pregnane X receptor pathway contributes to the cell growth inhibition and apoptosis of anticancer agents in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["physical and chemical properties of methyl 1H-1,2,3-triazole-4-carboxylate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336077#physical-and-chemical-properties-of-methyl-1h-1-2-3-triazole-4-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com